1-(2-phenylethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
1-(2-phenylethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of cyclohexanamine, featuring a phenylethyl group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-phenylethyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-phenylethyl)cyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The phenylethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to specific receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the phenylethyl group.
Phenylethylamine: Lacks the cyclohexane ring.
Amphetamine: Contains a phenylethylamine structure with additional functional groups.
Uniqueness
1-(2-phenylethyl)cyclohexan-1-amine hydrochloride is unique due to the combination of the cyclohexane ring and the phenylethyl group. This structure provides distinct chemical and biological properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
CAS No. |
50765-07-6 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12,15H2;1H |
InChI Key |
UHYDJPCAVKOLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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